N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide
Description
N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is a propanamide derivative featuring a furan ring substituted with a 3-nitrophenyl group and an amide-linked 3-chloro-2-methylphenyl moiety. Its molecular formula is C₂₁H₁₈ClN₂O₅ (molecular weight: 413.84 g/mol).
Properties
CAS No. |
853330-13-9 |
|---|---|
Molecular Formula |
C20H17ClN2O4 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-13-17(21)6-3-7-18(13)22-20(24)11-9-16-8-10-19(27-16)14-4-2-5-15(12-14)23(25)26/h2-8,10,12H,9,11H2,1H3,(H,22,24) |
InChI Key |
SOBBONLEVIIJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Amide Bond: This can be achieved by reacting an appropriate acid chloride with an amine. For example, 3-chloro-2-methylbenzoic acid can be converted to its acid chloride using thionyl chloride, followed by reaction with 3-[5-(3-nitrophenyl)-2-furyl]propanamine.
Substitution Reactions:
Cyclization: The formation of the furan ring might involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group might yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing its propanamide backbone or furan/heterocyclic substituents.
Propanamide Derivatives with Furan Substituents
Table 1: Structural and Physical Comparison
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The nitro group (target compound) increases electrophilicity compared to methoxy (electron-donating) or bromo (halogen) substituents.
- Steric effects : The 3-chloro-2-methylphenyl group in the target compound introduces greater steric hindrance than unsubstituted phenyl rings.
Propanamide Derivatives with Heterocyclic Modifications
Table 2: Comparison with Thiazole/Oxadiazole Analogs
Key Observations :
- Heterocyclic influence : Thiazole and oxadiazole rings (e.g., Compound 31 ) introduce nitrogen-rich environments, which may enhance hydrogen bonding and biological targeting compared to furan-based analogs.
- Bioactivity : Thiazole derivatives like Compound 31 demonstrate specific enzyme inhibition, suggesting that the target compound’s furan core could be modified for similar applications.
Impact of Alkyl Chain Length (Non-Furan Analogs)
Evidence from non-furan propanamides (e.g., 5a–5d in ) shows that increasing alkyl chain length correlates with reduced melting points (e.g., 180–182°C for butyramide 5a vs. 142–143°C for hexanamide 5c). This trend suggests that the target compound’s rigid furan ring may counteract such melting point depression.
Biological Activity
N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide (CAS Number: 853330-13-9) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.8 g/mol. The structure features a chloro-substituted aromatic ring and a furan moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 853330-13-9 |
| Molecular Formula | |
| Molecular Weight | 384.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of electron-withdrawing groups such as nitro groups on aromatic rings has been correlated with enhanced cytotoxicity against various cancer cell lines. The compound's structure suggests potential interaction with key cellular pathways involved in cancer proliferation.
- Case Study : A study investigated the cytotoxic effects of structurally related compounds on human cancer cell lines, revealing that modifications to the aromatic rings significantly impacted their IC50 values (the concentration required to inhibit cell growth by 50%). For example, compounds with a nitro group at the para position demonstrated IC50 values lower than those without such substitutions.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Its effectiveness against both Gram-positive and Gram-negative bacteria is noteworthy.
- Antibacterial Assays : In vitro tests have shown that similar compounds exhibit varying degrees of antibacterial activity, often measured by Minimum Inhibitory Concentration (MIC). For example:
- Against Staphylococcus aureus: MIC values around 75 µg/mL.
- Against Escherichia coli: MIC values ranging from 125 to 150 µg/mL.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substituents on the phenyl and furan rings are crucial for enhancing biological activity:
- Chloro Substituents : The presence of chlorine atoms has been linked to increased potency in both anticancer and antimicrobial activities.
- Nitro Groups : The introduction of nitro groups on the aromatic systems enhances electron deficiency, which is favorable for interactions with biological targets.
Research Findings
A review of diverse literature sources highlights several important findings regarding the biological activities of similar compounds:
- Cytotoxicity Studies : Compounds structurally similar to this compound have shown promising results in inhibiting tumor cell growth, particularly in breast and lung cancer models.
- Mechanism of Action : Preliminary investigations suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, although further studies are required to elucidate the exact mechanisms involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
